molecular formula C17H24N2O2 B2496725 N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide CAS No. 2411314-36-6

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide

Cat. No.: B2496725
CAS No.: 2411314-36-6
M. Wt: 288.391
InChI Key: NDOUBGNWCQHRPC-UHFFFAOYSA-N
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Description

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a cyclopropyl group, an oxazole ring, and a cyclohexyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Attachment of the Cyclohexyl Group: This can be done through a Friedel-Crafts alkylation reaction using cyclohexyl halides and a Lewis acid catalyst.

    Final Coupling Step: The final step involves coupling the intermediate products to form the desired compound, often using amide bond formation techniques such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the cyclopropyl or oxazole rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could lead to saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-Cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide: shares similarities with other oxazole-containing compounds and cyclohexyl derivatives.

    Cyclopropyl derivatives: Known for their stability and unique reactivity.

    Oxazole derivatives: Commonly used in pharmaceuticals for their biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-oxazol-5-yl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-3-16(20)19(15-7-5-4-6-12(15)2)11-14-10-18-17(21-14)13-8-9-13/h3,10,12-13,15H,1,4-9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOUBGNWCQHRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1N(CC2=CN=C(O2)C3CC3)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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